molecular formula C26H24O12 B1232798 Haematoxylin pentaacetate

Haematoxylin pentaacetate

Cat. No.: B1232798
M. Wt: 528.5 g/mol
InChI Key: JXUGSXOSZMZDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Haematoxylin pentaacetate: is a derivative of haematoxylin, a naturally occurring compound extracted from the heartwood of the logwood tree (Haematoxylum campechianum). Haematoxylin is widely used in histology and cytology for staining purposes, particularly in the haematoxylin and eosin (H&E) staining technique . This compound is formed by acetylating haematoxylin, resulting in a compound with five acetate groups attached to the haematoxylin molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of haematoxylin pentaacetate involves the acetylation of haematoxylin. This process typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the haematoxylin molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of haematoxylin from logwood, followed by its acetylation using acetic anhydride. The reaction conditions are optimized to maximize yield and purity. The final product is then purified through recrystallization or other suitable purification techniques .

Mechanism of Action

The mechanism of action of haematoxylin pentaacetate involves its interaction with cellular components. In histological staining, haematoxylin binds to nucleic acids in the cell nucleus, forming a complex that imparts a blue-purple color. This staining is enhanced by the presence of metal ions such as aluminum, which form stable complexes with haematoxylin . The acetate groups in this compound may influence its binding affinity and staining properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H24O12

Molecular Weight

528.5 g/mol

IUPAC Name

(4,8,9,10-tetraacetyloxy-6a-hydroxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-3-yl) acetate

InChI

InChI=1S/C26H24O12/c1-11(27)34-19-7-6-16-21-17-8-20(35-12(2)28)25(38-15(5)31)23(36-13(3)29)18(17)9-26(21,32)10-33-22(16)24(19)37-14(4)30/h6-8,21,32H,9-10H2,1-5H3

InChI Key

JXUGSXOSZMZDGF-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C2=C(C=C1)C3C4=CC(=C(C(=C4CC3(CO2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C3C4=CC(=C(C(=C4CC3(CO2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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